2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N-phenylacetamide
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Overview
Description
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N-phenylacetamide is a chemical compound with a complex structure that includes a benzoxazine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N-phenylacetamide typically involves multiple steps, starting with the formation of the benzoxazine ring. One common synthetic route includes the reaction of 3,4-dihydro-2H-1,4-benzoxazin-2-one with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This can include the use of continuous flow reactors to improve efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: : The benzoxazine ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound, potentially altering its biological activity.
Substitution: : The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used, and the reactions are typically carried out in solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the benzoxazine ring can lead to the formation of quinones, while reduction can produce dihydrobenzoxazines.
Scientific Research Applications
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: : The compound may have therapeutic potential in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: : It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N-phenylacetamide is unique due to its specific structure and potential applications. Similar compounds include:
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-phenylacetamide: : This compound has a similar structure but with a sulfur atom replacing the oxygen in the benzoxazine ring.
3-hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran derivatives: : These compounds are structurally related and have been studied for their potassium channel activation and anti-inflammatory properties.
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZUJZULEYLDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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